4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-6,7-dihydroxyquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2/c11-10-5(3-12)4-13-7-2-9(15)8(14)1-6(7)10/h1-2,4,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJYSPJQMCMCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)N=CC(=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246544 | |
| Record name | 4-Chloro-6,7-dihydroxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415562-51-4 | |
| Record name | 4-Chloro-6,7-dihydroxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7-dihydroxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloroquinoline and suitable hydroxylating agents.
Hydroxylation: The hydroxylation of 4-chloroquinoline at the 6 and 7 positions is achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under diverse conditions:
Reagents/Conditions
-
Amines : Primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C yield 4-amino derivatives.
-
Thiols : Alkaline conditions (e.g., K₂CO₃/EtOH) facilitate thioether formation.
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Alkoxides : Methanol/sodium methoxide under reflux produces 4-methoxy analogs .
Example Reaction
| Product Type | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 4-Amino derivative | Benzylamine | DMF, 100°C, 6h | 78 | |
| 4-Methoxy derivative | NaOMe/MeOH | Reflux, 4h | 85 |
Oxidation Reactions
The hydroxyl groups at positions 6 and 7 are susceptible to oxidation:
Reagents/Conditions
-
KMnO₄/H₂SO₄ : Oxidizes hydroxyls to ketones, forming quinone derivatives.
-
H₂O₂/Fe²⁺ : Generates hydroxyl radicals for partial oxidation .
Key Product
6,7-Dihydroxy → 6,7-quinone:
Reduction Reactions
The cyano group at position 3 is reducible to amines:
Reagents/Conditions
-
H₂/Pd-C : Catalytic hydrogenation in ethanol produces 3-aminomethyl derivatives.
-
LiAlH₄ : Non-catalytic reduction at 0°C yields primary amines .
Example Pathway
| Reduction Method | Product | Temperature | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | 3-Aminomethylquinoline | 25°C | 92 |
| LiAlH₄ | 3-Amine | 0°C | 65 |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
Reagents/Conditions
-
POCl₃ : Facilitates intramolecular cyclization to pyrido[3,4-b]quinolines.
Notable Application
Synthesis of antitumor agents via fusion with pyrrole rings .
Functional Group Interactions
Scientific Research Applications
4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyl and cyano groups play a crucial role in its binding affinity and specificity towards these targets. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Properties of 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile and Analogous Compounds
Substituent Effects on Activity and Solubility
- Hydroxy vs. This enhances aqueous solubility but may reduce cell membrane permeability . Methoxy groups, being electron-donating, improve metabolic stability but require deprotection steps during synthesis .
- Carbonitrile vs. Other 3-Position Groups : The 3-carbonitrile group in the target compound is a bioisostere of the quinazoline N3 atom, enabling direct hydrogen bonding with Thr830 in EGF-R kinase. This contrasts with esters or amides, which exhibit reduced kinase affinity due to weaker electron-withdrawing effects .
Scaffold Comparison: Quinoline vs. Quinazoline
Quinoline (one nitrogen atom) and quinazoline (two nitrogen atoms) scaffolds differ in electronic properties and binding modes:
- Quinazoline Inhibitors (e.g., Erlotinib) : The N1 and N3 atoms form hydrogen bonds with EGF-R's hinge region. For example, erlotinib's N3 interacts with Thr830 via a water molecule .
- Quinoline-3-carbonitriles: The carbonitrile group displaces the water molecule, directly interacting with Thr830, resulting in comparable inhibitory activity (IC50 values in nanomolar range) .
EGF-R Kinase Inhibition
- SAR Studies : Alkoxy groups at positions 6 and 7 optimize steric and electronic interactions with EGF-R. The 3-carbonitrile is indispensable; replacing it with esters or amides reduces potency by >100-fold .
- Cell Growth Inhibition: Quinoline-3-carbonitriles inhibit HER-2-overexpressing cell lines (e.g., SK-BR-3) with IC50 values comparable to quinazoline inhibitors (1–10 nM) .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The dihydroxy groups in the target compound improve solubility (~2.5 mg/mL in PBS) compared to dimethoxyquinoline (~0.8 mg/mL) .
- Metabolic Stability: Methoxy groups in analogs like 4-Chloro-6,7-dimethoxyquinoline resist phase I metabolism better than hydroxy groups, which may undergo glucuronidation .
Biological Activity
4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with chloro and hydroxy substituents, which significantly influence its reactivity and biological activity. The presence of hydroxyl groups enhances its ability to interact with biological targets, while the cyano group contributes to its overall pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. This inhibition can lead to the suppression of tumor growth in cancer models .
- Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The compound exhibited submicromolar GI50 values, indicating potent activity .
- Mechanisms : The compound's ability to arrest cell cycle progression and induce apoptosis has been linked to its structural features, specifically the hydroxy and cyano groups that enhance binding affinity to target proteins .
Antimicrobial Activity
The compound also displays notable antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against multidrug-resistant bacterial strains. Studies indicate that it interferes with bacterial DNA synthesis, contributing to its antibacterial effects .
- Comparison with Other Compounds : When compared to similar quinoline derivatives, this compound demonstrated superior activity against certain pathogens due to its unique substituent arrangement .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Activity :
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile, and how do reaction conditions influence yield?
Answer: A practical approach involves adapting methods from analogous quinoline derivatives. For example, a multi-step synthesis could include:
- Cyclocondensation : Reacting substituted anilines with acrylonitrile derivatives under acidic conditions to form the quinoline core.
- Chlorination : Introducing chlorine via electrophilic substitution using POCl₃ or SOCl₂, as seen in the synthesis of 7-(3-chloropropoxy)-6-methoxy derivatives .
- Hydroxylation : Controlled oxidation or hydrolysis (e.g., using H₂O₂ or NaOH) to install hydroxyl groups at positions 6 and 6.
Key Considerations : - Temperature and solvent polarity significantly impact regioselectivity. For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
- Catalysts like K₂CO₃ or phase-transfer agents can improve yields by 15–20% in halogenation steps .
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer: A combination of spectroscopic and computational methods is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and hydroxyl group integration).
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight, as demonstrated for dihydroquinoline-dicarbonitrile analogs .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, though crystallization may require slow evaporation in DMSO/water mixtures .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Answer: Stability studies should include:
- pH-Dependent Degradation : Test aqueous solutions at pH 2–12. Hydroxyl groups may deprotonate at pH > 10, increasing solubility but risking hydrolysis of the nitrile group.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C for similar quinolines . Store at –20°C in inert atmospheres to prevent oxidation.
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 48 hours) to assess photodegradation.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of this compound?
Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., the nitrile carbon) prone to nucleophilic attack.
- Transition State Analysis : Model activation energies for substitution reactions, such as replacing chlorine with amines or alkoxy groups.
- Solvent Effects : Simulate solvent polarity (e.g., IEFPCM model) to optimize reaction media. Studies on chlorinated pyridinecarbonitriles suggest THF or DMF minimizes side reactions .
Q. How do researchers resolve contradictions in reported solubility data for this compound?
Answer: Discrepancies often arise from:
- Solvent Purity : Trace water in DMSO or DMF alters solubility. Use anhydrous solvents and Karl Fischer titration to confirm moisture content.
- Polymorphism : Differential Scanning Calorimetry (DSC) can detect polymorphic forms with varying solubility.
- Standardized Protocols : Adopt OECD 105 guidelines for shake-flask methods at 25°C. For example, solubility in ethanol ranges from 2.5–4.0 mg/mL depending on crystallization history .
Q. What strategies are effective for evaluating the biological activity of this compound in kinase inhibition assays?
Answer:
- Kinase Profiling : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) against a panel of kinases (e.g., MAPK, EGFR).
- Structure-Activity Relationship (SAR) : Compare with analogs like balamapimod (a quinolinecarbonitrile kinase inhibitor) to identify critical substituents .
- Cellular Uptake Studies : LC-MS quantification in cell lysates to correlate intracellular concentration with IC₅₀ values.
Q. How can researchers optimize the regioselectivity of halogenation in dihydroxyquinoline systems?
Answer:
- Directing Groups : Protect hydroxyl groups as silyl ethers (e.g., TBS) to direct electrophilic chlorination to the 4-position.
- Catalytic Systems : CuCl₂ or FeCl₃ in acetonitrile enhances para-selectivity by stabilizing transition states .
- Kinetic vs. Thermodynamic Control : Lower temperatures (–10°C) favor kinetic products (meta-substitution), while higher temperatures (80°C) favor thermodynamic (para-substitution).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
